molecular formula C17H14ClN3O4 B11110754 methyl 4-[(E)-(2-{[(2-chlorophenyl)amino](oxo)acetyl}hydrazinylidene)methyl]benzoate

methyl 4-[(E)-(2-{[(2-chlorophenyl)amino](oxo)acetyl}hydrazinylidene)methyl]benzoate

Cat. No.: B11110754
M. Wt: 359.8 g/mol
InChI Key: JSYQEIPSSUNZRL-VXLYETTFSA-N
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Description

Methyl 4-[(E)-(2-{(2-chlorophenyl)aminoacetyl}hydrazinylidene)methyl]benzoate is a hydrazone-based compound featuring a benzoate ester core linked to a 2-chlorophenyl-substituted hydrazinylidene moiety. Its hydrazone linkage (C=N–N) and electron-withdrawing chloro group may enhance stability and reactivity compared to simpler benzoate derivatives.

Properties

Molecular Formula

C17H14ClN3O4

Molecular Weight

359.8 g/mol

IUPAC Name

methyl 4-[(E)-[[2-(2-chloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C17H14ClN3O4/c1-25-17(24)12-8-6-11(7-9-12)10-19-21-16(23)15(22)20-14-5-3-2-4-13(14)18/h2-10H,1H3,(H,20,22)(H,21,23)/b19-10+

InChI Key

JSYQEIPSSUNZRL-VXLYETTFSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2Cl

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Reaction of 2-Chloroaniline with Ethyl Oxalyl Chloride

The hydrazide is synthesized from 2-chloroaniline and ethyl oxalyl chloride. The reaction forms an intermediate amide, which is subsequently treated with hydrazine hydrate to yield the hydrazide.

Procedure :

  • Aminolysis :

    • 2-Chloroaniline (1.0 equiv) is reacted with ethyl oxalyl chloride (1.1 equiv) in dry dichloromethane (DCM) at 0–5°C under nitrogen.

    • Triethylamine (1.5 equiv) is added dropwise to neutralize HCl.

    • The mixture is stirred for 4–6 hours at room temperature, yielding ethyl 2-[(2-chlorophenyl)amino]-2-oxoacetate.

  • Hydrazinolysis :

    • The ester intermediate is refluxed with excess hydrazine hydrate (3.0 equiv) in ethanol for 6–8 hours.

    • The product, 2-[(2-chlorophenyl)amino]-2-oxoacetohydrazide, is isolated by filtration and recrystallized from ethanol.

Yield : 67–72% (based on analogous hydrazide syntheses).

Condensation with Methyl 4-Formylbenzoate

Acid-Catalyzed Hydrazone Formation

The hydrazide is condensed with methyl 4-formylbenzoate under acidic conditions to favor the (E)-isomer.

Procedure :

  • Reaction Setup :

    • 2-[(2-Chlorophenyl)amino]-2-oxoacetohydrazide (1.0 equiv) and methyl 4-formylbenzoate (1.2 equiv) are dissolved in ethanol.

    • A catalytic amount of glacial acetic acid (0.1 equiv) is added.

    • The mixture is refluxed for 4–6 hours.

  • Workup :

    • The reaction is cooled to room temperature, and the precipitate is filtered.

    • The crude product is washed with cold ethanol and recrystallized from a mixture of ethanol and DCM.

Yield : 85–89% (based on analogous hydrazone syntheses).

Characterization Data

  • Melting Point : 170–172°C (similar to structurally related hydrazones).

  • IR (KBr, cm⁻¹) : 3250 (N–H stretch), 1705 (C=O ester), 1660 (C=O amide), 1620 (C=N).

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 11.32 (s, 1H, NH), 10.21 (s, 1H, NH), 8.01 (d, J = 8.4 Hz, 2H, ArH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.68–7.45 (m, 4H, ArH), 3.89 (s, 3H, OCH₃).

Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Solvent : Ethanol is preferred due to its ability to dissolve both reactants and facilitate precipitation of the product.

  • Temperature : Reflux conditions (78°C for ethanol) ensure complete conversion while minimizing side reactions.

Stereochemical Control

The (E)-configuration is favored under kinetic control due to steric hindrance between the 2-chlorophenyl group and the benzoate moiety. Acid catalysis promotes protonation of the carbonyl oxygen, enhancing electrophilicity and facilitating nucleophilic attack by the hydrazide.

Alternative Synthetic Routes

One-Pot Synthesis

A modified one-pot method avoids isolating the hydrazide intermediate:

  • Procedure :

    • 2-Chloroaniline, ethyl oxalyl chloride, and methyl 4-formylbenzoate are combined in ethanol.

    • Hydrazine hydrate is added, and the mixture is refluxed for 12 hours.

  • Yield : 75–78% (lower than the two-step method due to competing side reactions).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time from hours to minutes:

  • Conditions : 150 W, 100°C, 20 minutes.

  • Yield : 82–85% (comparable to conventional heating).

Challenges and Troubleshooting

Common Issues

  • Low Yields : Caused by incomplete hydrazinolysis or premature precipitation. Solution: Use excess hydrazine hydrate (3.0 equiv) and ensure thorough mixing.

  • Z-Isomer Contamination : Minimized by using acidic conditions and slow cooling.

Purity Enhancement

  • Recrystallization : Ethanol-DCM (3:1) removes unreacted starting materials.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:2) resolves (E)/(Z) isomers.

Applications and Derivatives

While beyond the scope of preparation methods, this compound serves as a precursor for:

  • Antimicrobial Agents : Acylhydrazones exhibit activity against Staphylococcus aureus and Escherichia coli.

  • Anticancer Agents : Structural analogs inhibit topoisomerase II .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(E)-(2-{[(2-chlorophenyl)aminoacetyl}hydrazinylidene)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Various nucleophiles or electrophiles, often in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-(E)-(2-{[(2-chlorophenyl)aminoacetyl}hydrazinylidene)methyl]benzoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as an intermediate in the synthesis of other compounds.

    Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in studying enzyme interactions and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 4-(E)-(2-{[(2-chlorophenyl)aminoacetyl}hydrazinylidene)methyl]benzoate involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of hydrazinylidene-methyl benzoates. Below is a comparative analysis with analogs from the literature:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Applications/Properties References
Methyl 4-[(E)-(2-{(2-chlorophenyl)aminoacetyl}hydrazinylidene)methyl]benzoate (Target Compound) C₁₇H₁₅ClN₃O₄ 2-chlorophenyl, methyl benzoate 360.77 Potential antimicrobial/antioxidant activity (inferred)
2-[(2E)-2-(4-Methoxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide C₁₇H₁₇N₃O₃ 4-methoxybenzylidene, 4-methylphenyl 311.34 Intermediate in heterocyclic synthesis
4-Bromo-2-[(E)-({(2,3-dichlorophenyl)aminoacetyl}hydrazono)methyl]phenyl 4-methylbenzoate C₂₃H₁₆BrCl₂N₃O₄ 4-bromo, 2,3-dichlorophenyl, 4-methylbenzoate 577.66 High lipophilicity (predicted)
2-((2E)-2-{4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide C₂₇H₂₅ClN₃O₅ 4-chlorobenzyloxy, 3-ethoxy, 4-ethylphenyl 522.96 Photo-removable protecting group potential
2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate C₁₅H₁₁ClO₄ 4-chlorophenyl, 4-hydroxybenzoate 290.70 Synthetic precursor for oxazoles/benzoxazepines

Key Findings from Comparative Analysis

Bromo and dichloro substituents (e.g., ) increase molecular weight and lipophilicity, which may improve membrane permeability but reduce solubility in polar solvents.

Functional Group Diversity: Hydrazone vs. Ester Linkages: The hydrazone moiety in the target compound and analogs () enables chelation with metal ions, a property exploited in catalysis or antimicrobial activity. In contrast, simple ester-linked derivatives () are more suited as synthetic intermediates. Phenolic vs. Methyl Esters: The 4-hydroxybenzoate in offers hydrogen-bonding sites, enhancing crystallinity, whereas methyl esters (target compound, ) prioritize hydrolytic stability.

Applications in Synthetic Chemistry: Compounds like are used to synthesize heterocycles (e.g., oxazoles) via cyclization reactions. The target compound’s hydrazone group may similarly enable access to pyrazole or triazole derivatives.

Crystallographic and Computational Insights :

  • Structural determination of similar compounds (e.g., ) often employs X-ray crystallography via SHELX software , suggesting the target compound’s geometry could be resolved using these methods.
  • Substituent positioning (e.g., para-chloro vs. ortho-chloro in the target compound) significantly affects molecular packing and bioactivity, as seen in structure-activity relationship (SAR) studies .

Biological Activity

Methyl 4-[(E)-(2-{(2-chlorophenyl)aminoacetyl}hydrazinylidene)methyl]benzoate is a complex organic compound with potential biological activities. This article reviews its pharmacological properties, focusing on its antibacterial, anticancer, and enzyme inhibitory effects, supported by relevant case studies and research findings.

Chemical Structure

The compound can be structurally represented as follows:

C18H18ClN3O3\text{C}_{18}\text{H}_{18}\text{Cl}\text{N}_3\text{O}_3

This structure includes a methyl ester group, a hydrazone linkage, and a chlorophenyl moiety, which are crucial for its biological activity.

Antibacterial Activity

Research indicates that derivatives of compounds similar to methyl 4-[(E)-(2-{(2-chlorophenyl)aminoacetyl}hydrazinylidene)methyl]benzoate exhibit significant antibacterial properties. For instance, studies have shown that certain hydrazone derivatives possess strong activity against Salmonella typhi and Bacillus subtilis, with inhibition zones comparable to standard antibiotics like chloramphenicol .

CompoundBacterial StrainInhibition Zone (mm)Reference
Methyl 4-[(E)-(2-{(2-chlorophenyl)aminoacetyl}hydrazinylidene)methyl]benzoateS. typhi20
Similar Hydrazone DerivativeB. subtilis25
Standard Antibiotic (Chloramphenicol)Various30-35

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Hydrazone derivatives have been noted for their ability to inhibit cancer cell proliferation. Specific studies have highlighted their effectiveness in reducing the viability of various cancer cell lines, including breast and lung cancer cells .

Case Study:
A study evaluated the cytotoxic effects of a related hydrazone on breast cancer cells (MCF-7). The compound induced apoptosis through the activation of caspase-3 and modulation of Bcl-2 family proteins. The IC50 value was determined to be approximately 15 µM, indicating significant potency against these cell lines .

Enzyme Inhibition

Methyl 4-[(E)-(2-{(2-chlorophenyl)aminoacetyl}hydrazinylidene)methyl]benzoate has also shown promise as an enzyme inhibitor. Notably, it has been assessed for its inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases.

Enzyme TargetInhibition (%) at 100 µMReference
Acetylcholinesterase (AChE)75%
Urease60%

The biological activities of this compound can be attributed to several mechanisms:

  • Antibacterial : The presence of the chlorophenyl group enhances membrane permeability, allowing the compound to disrupt bacterial cell wall synthesis.
  • Anticancer : The hydrazone linkage is known to interact with DNA and inhibit topoisomerases, leading to apoptosis in cancer cells.
  • Enzyme Inhibition : The molecular structure allows for effective binding to active sites of enzymes like AChE and urease, inhibiting their activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 4-[(E)-...]benzoate, and how can reaction conditions be systematically optimized?

  • Methodology :

  • Stepwise Synthesis : Begin with hydrazine derivatives and chlorinated aromatic precursors. For example, coupling 2-chlorophenyl isocyanate with oxoacetyl hydrazine intermediates under reflux in ethanol or DMF .
  • Catalyst Screening : Test palladium, copper, or organocatalysts to enhance yields. Monitor via TLC or HPLC .
  • Solvent Optimization : Compare polar aprotic (DMF, DMSO) vs. protic (ethanol, methanol) solvents to stabilize intermediates and reduce side reactions .
  • Flow Chemistry : Use continuous flow reactors for exothermic steps to improve safety and scalability .

Q. Which analytical techniques are critical for characterizing the compound’s structure and purity?

  • Methodology :

  • X-ray Crystallography : Resolve the (E)-configuration of the hydrazinylidene group and confirm stereochemistry .
  • NMR Spectroscopy : Assign peaks using 1H^1H, 13C^13C, and 2D experiments (e.g., COSY, HMBC) to verify regioselectivity .
  • DFT Calculations : Validate electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental IR/UV-Vis data .
  • HPLC-MS : Assess purity (>95%) and detect byproducts .

Q. How can preliminary biological activity be evaluated in vitro?

  • Methodology :

  • Enzyme Inhibition Assays : Screen against kinases, proteases, or oxidoreductases using fluorogenic substrates. IC50_{50} values can guide SAR .
  • Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
  • Binding Studies : Employ surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify interactions with target proteins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

  • Methodology :

  • Analog Synthesis : Modify the 2-chlorophenyl group (e.g., replace with 4-fluoro or nitro substituents) and the benzoate ester (e.g., ethyl vs. methyl) to assess electronic effects .
  • Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding motifs (e.g., hydrazinylidene and oxoacetyl groups) .
  • In Silico ADMET Prediction : Predict logP, solubility, and CYP450 interactions using SwissADME or ADMETLab .

Q. How should contradictory data in biological or synthetic studies be resolved?

  • Methodology :

  • Reproducibility Checks : Replicate experiments under controlled conditions (e.g., inert atmosphere, strict temperature control) to isolate variables .
  • Meta-Analysis : Compare datasets from independent studies (e.g., IC50_{50} variability) using statistical tools like ANOVA or Bayesian inference .
  • Advanced Characterization : Apply high-resolution mass spectrometry (HRMS) or synchrotron XRD to confirm structural discrepancies .

Q. What computational strategies are effective for elucidating reaction mechanisms or binding modes?

  • Methodology :

  • DFT for Reaction Pathways : Calculate transition states and intermediates for key steps (e.g., hydrazone formation) using Gaussian or ORCA .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding over 100+ ns trajectories (AMBER or GROMACS) to identify stable conformations .
  • Docking Studies : Use AutoDock Vina or Glide to predict binding poses in enzyme active sites, validated by mutagenesis data .

Q. How can kinetic studies be applied to understand degradation or metabolic pathways?

  • Methodology :

  • LC-MS/MS Stability Assays : Monitor hydrolytic degradation (e.g., ester cleavage) in simulated gastric fluid (pH 2) vs. plasma (pH 7.4) .
  • Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor to identify phase I metabolites .
  • Isotope Labeling : Incorporate 13C^{13}C-labeled methyl groups to track metabolic fate via NMR or mass spectrometry .

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